2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used in the pharmaceutical and agrochemical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as free radical reactions .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, often resulting in significant downstream effects .
Result of Action
Similar compounds are known to have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyridine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could involve hydrogen bonding, hydrophobic interactions, or electrostatic interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide at different dosages in animal models have not been reported . Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Subcellular Localization
Any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been reported .
Biological Activity
2-Chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15ClN2O2
- Molecular Weight : 254.7127 g/mol
- CAS Number : [specific CAS number not provided in search results]
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes.
- P2X7 Receptor Antagonism : This compound has been identified as a potent antagonist of the P2X7 receptor, which is involved in inflammatory responses and pain pathways. The antagonism of this receptor may lead to reduced inflammation and pain relief, making it a candidate for further therapeutic exploration .
- Cytotoxicity and Antitumor Activity : Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The structure-function relationship suggests that modifications in the cyclohexyl group can enhance or reduce antitumor efficacy .
- Alkylating Activity : The compound's structural analogs have shown alkylating properties, which are crucial for their anticancer activity. Alkylating agents are known to interfere with DNA replication, leading to cell death in rapidly dividing cancer cells .
Case Studies and Experimental Data
- Antitumor Efficacy : In studies comparing the antitumor activities of various derivatives, this compound demonstrated a notable increase in lifespan in murine models with L1210 leukemia when administered at non-lethal doses .
- Toxicity Profile : While exhibiting therapeutic potential, the compound also presents a toxicity profile that necessitates careful evaluation. In vitro studies indicate that certain isomers may have increased toxicity compared to their parent compounds, which is critical for risk assessment in clinical applications .
Data Table: Comparative Biological Activity
Compound | P2X7 Antagonist Activity | Cytotoxicity (IC50) | Antitumor Activity | Toxicity (LD50) |
---|---|---|---|---|
This compound | Yes | TBD | Significant | TBD |
Analog A (similar structure) | Yes | TBD | Moderate | High |
Analog B (altered cyclohexyl group) | No | TBD | Low | Moderate |
Properties
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOLBVSZKBSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.